7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid
Overview
Description
7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid, also known as 7-chloro-2-thienyl-6-carboxylic acid, is an organic compound with the chemical formula C7H4ClNO2. It is a white crystalline solid that is soluble in organic solvents. The compound is a member of the pyridine family, which consists of compounds containing a nitrogen-containing six-membered ring. 7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid has a variety of applications in the scientific research, pharmaceutical, and chemical industries.
Scientific Research Applications
Antibacterial Activity
A series of derivatives, including 7-aryl-4-oxothieno[2,3-b]pyridine-5-carboxylic acids, were synthesized and demonstrated significant antibacterial activity against various pathogens such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. These findings suggest potential applications in developing new antibacterial agents (El-Abadelah et al., 1998).
Synthesis of Heterocyclic Compounds
Research on thieno[2,3-b]pyridine derivatives has led to the development of novel heterocyclic compounds. For instance, hydrolysis of certain derivatives gave o-aminocarboxylic acids, which upon further reactions produced oxazinone derivatives, pyrimidinones, and other compounds with potential pharmacological activities (Al‐Sehemi & Bakhite, 2005).
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Several studies have focused on the synthesis of coordination polymers and MOFs using thieno[3,2-b]pyridine derivatives. These compounds exhibit interesting structures and properties, including luminescent properties and potential applications in catalysis, gas storage, and separation technologies. For example, lanthanide coordination polymers were synthesized, demonstrating unique structural features and potential applications in materials science (Ghosh & Bharadwaj, 2005).
Antimicrobial and Antifungal Activities
Derivatives of 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid, such as hydrazone derivatives, have been synthesized and tested for their antimicrobial properties. These studies reveal the compound's effectiveness against various bacterial strains, highlighting its potential in developing new antimicrobial agents (Rao et al., 2019).
Novel Synthetic Routes
Research has also explored new synthetic routes to create derivatives of thieno[3,2-b]pyridine, offering pathways to a diverse range of compounds with potential applications in drug development and materials science. For example, new methods for synthesizing pyridine-4-carboxylic acids and their Schiff base derivatives have been developed, contributing to the library of compounds available for further study and application (Volochnyuk et al., 2010).
properties
IUPAC Name |
7-chlorothieno[3,2-b]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-6-4(8(11)12)3-10-5-1-2-13-7(5)6/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWMSCLROSNKBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C(C(=CN=C21)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461245 | |
Record name | 7-CHLOROTHIENO[3,2-B]PYRIDINE-6-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid | |
CAS RN |
90690-94-1 | |
Record name | 7-CHLOROTHIENO[3,2-B]PYRIDINE-6-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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